molecular formula C22H17N3O2 B3586928 [4-(Quinazolin-4-ylamino)phenyl] 4-methylbenzoate

[4-(Quinazolin-4-ylamino)phenyl] 4-methylbenzoate

Cat. No.: B3586928
M. Wt: 355.4 g/mol
InChI Key: AJPBRBFQCSUXNM-UHFFFAOYSA-N
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Description

[4-(Quinazolin-4-ylamino)phenyl] 4-methylbenzoate: is a chemical compound that features a quinazoline moiety linked to a phenyl group, which is further esterified with 4-methylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Quinazolin-4-ylamino)phenyl] 4-methylbenzoate typically involves the formation of the quinazoline core, followed by its functionalization and esterification. One common method involves the use of 2-aminobenzaldehydes and benzylamines, catalyzed by molecular iodine, to form the quinazoline ring . The quinazoline derivative is then reacted with 4-methylbenzoic acid under esterification conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as palladium-catalyzed coupling reactions and efficient dehydrogenative cyclizations. These methods offer high yields and are suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The quinazoline moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction of the quinazoline ring can be achieved using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular iodine.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex quinazoline derivatives.
  • Employed in the study of reaction mechanisms involving quinazoline compounds.

Biology:

  • Investigated for its potential as an anticancer agent due to the biological activity of quinazoline derivatives.
  • Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine:

  • Potential use in the development of pharmaceuticals targeting specific pathways in cancer and other diseases.
  • Explored for its anti-inflammatory and antimicrobial properties.

Industry:

  • Utilized in the development of materials with specific electronic or optical properties.
  • Applied in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(Quinazolin-4-ylamino)phenyl] 4-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The quinazoline moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness:

  • The ester linkage to 4-methylbenzoic acid in [4-(Quinazolin-4-ylamino)phenyl] 4-methylbenzoate provides unique chemical properties, such as increased lipophilicity, which can enhance its biological activity and membrane permeability.
  • The specific substitution pattern on the quinazoline ring can lead to distinct interactions with biological targets, differentiating it from other quinazoline derivatives.

Properties

IUPAC Name

[4-(quinazolin-4-ylamino)phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-15-6-8-16(9-7-15)22(26)27-18-12-10-17(11-13-18)25-21-19-4-2-3-5-20(19)23-14-24-21/h2-14H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPBRBFQCSUXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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